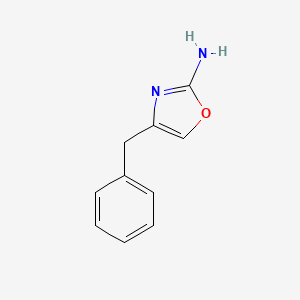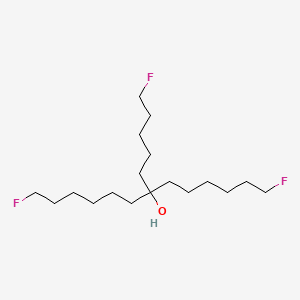
1,13-Difluoro-7-(5-fluoropentyl)tridecan-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,13-Difluoro-7-(5-fluoropentyl)tridecan-7-ol is a chemical compound with the molecular formula C18H35F3O and a molecular weight of 324.47 g/mol . This compound is characterized by the presence of multiple fluorine atoms, which can significantly influence its chemical properties and reactivity.
Métodos De Preparación
The synthesis of 1,13-Difluoro-7-(5-fluoropentyl)tridecan-7-ol typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds that contain the necessary functional groups. Common reaction conditions include the use of fluorinating agents and controlled temperature settings to ensure the selective introduction of fluorine atoms . Industrial production methods may involve large-scale reactions in specialized reactors to maintain the purity and yield of the final product.
Análisis De Reacciones Químicas
1,13-Difluoro-7-(5-fluoropentyl)tridecan-7-ol can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1,13-Difluoro-7-(5-fluoropentyl)tridecan-7-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Fluorinated compounds are often explored for their potential therapeutic properties, including their ability to modulate biological pathways and improve drug efficacy.
Mecanismo De Acción
The mechanism of action of 1,13-Difluoro-7-(5-fluoropentyl)tridecan-7-ol involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets. This interaction can modulate various biochemical pathways, leading to desired biological effects .
Comparación Con Compuestos Similares
1,13-Difluoro-7-(5-fluoropentyl)tridecan-7-ol can be compared with other fluorinated compounds such as:
1,13-Difluoro-7-(5-chloropentyl)tridecan-7-ol: Similar in structure but with a chlorine atom instead of a fluorine atom, which can alter its reactivity and biological activity.
1,13-Difluoro-7-(5-bromopentyl)tridecan-7-ol:
1,13-Difluoro-7-(5-iodopentyl)tridecan-7-ol: The presence of an iodine atom can significantly change the compound’s behavior in chemical reactions and biological systems.
These comparisons highlight the uniqueness of this compound, particularly its enhanced stability and reactivity due to the presence of multiple fluorine atoms.
Propiedades
Número CAS |
563-11-1 |
|---|---|
Fórmula molecular |
C18H35F3O |
Peso molecular |
324.5 g/mol |
Nombre IUPAC |
1,13-difluoro-7-(5-fluoropentyl)tridecan-7-ol |
InChI |
InChI=1S/C18H35F3O/c19-15-9-3-1-6-12-18(22,14-8-5-11-17-21)13-7-2-4-10-16-20/h22H,1-17H2 |
Clave InChI |
UTCFMDBNPNXFAT-UHFFFAOYSA-N |
SMILES canónico |
C(CCCF)CCC(CCCCCCF)(CCCCCF)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


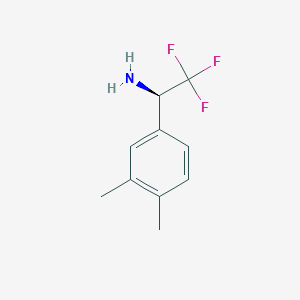
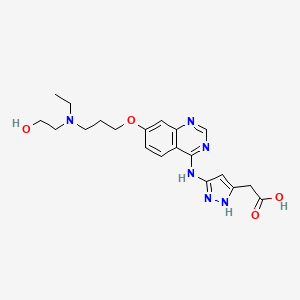
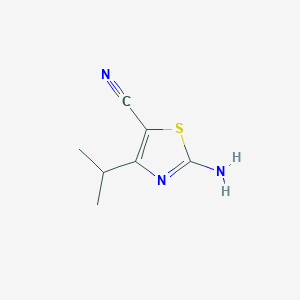
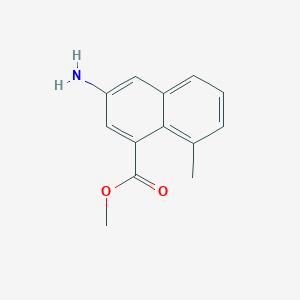
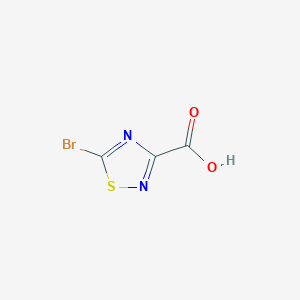
![4-Bromo-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole](/img/structure/B12839614.png)
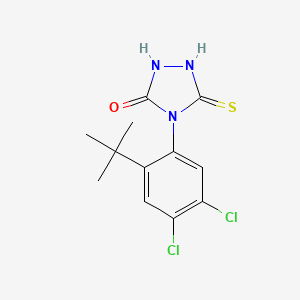
![13-chloro-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12839626.png)
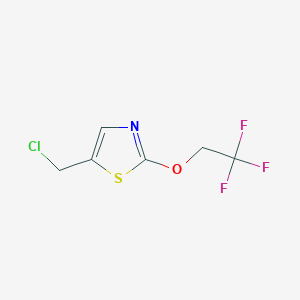
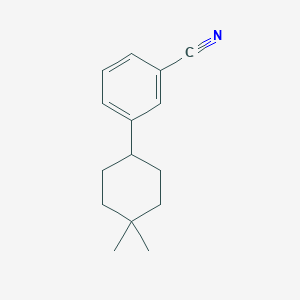
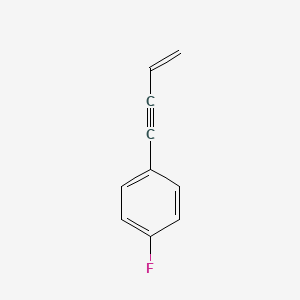
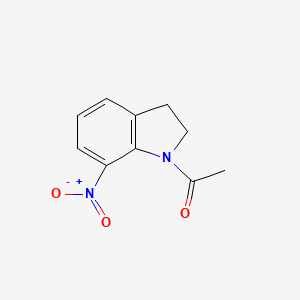
![Lithium;bis(trifluoromethylsulfonyl)azanide;5-oxo-5-[2-(trimethylazaniumyl)ethoxy]pentanoate](/img/structure/B12839646.png)
